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Compound of Interest

Compound Name: VU6019650

Cat. No.: B15617756 Get Quote

CAS Number: 2926782-31-0

This technical guide provides an in-depth overview of VU6019650, a potent and selective

orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR). The information is

intended for researchers, scientists, and drug development professionals interested in the

pharmacology and potential therapeutic applications of this compound.

Core Compound Data
Parameter Value Reference

CAS Number 2926782-31-0 [1]

Molecular Formula C18H22FN3O3S2 [1]

Molecular Weight 411.51 g/mol [1]

Appearance White to light yellow solid [1]

Pharmacological Profile
VU6019650 is distinguished by its high potency and selectivity for the human M5 muscarinic

acetylcholine receptor.[2][3] In vitro studies have demonstrated its ability to antagonize M5

signaling with nanomolar efficacy, showing over 100-fold selectivity against other human

muscarinic receptor subtypes (M1-M4).[2][3]
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Receptor Subtype IC50 (nM) Selectivity vs. M5

Human M5 36 -

Human M1 >10,000 >277-fold

Human M2 >10,000 >277-fold

Human M3 >10,000 >277-fold

Human M4 >10,000 >277-fold

Data sourced from Garrison et al., 2022.

Pharmacokinetics
Pharmacokinetic studies in rats have characterized the absorption, distribution, metabolism,

and excretion profile of VU6019650. The compound is orally bioavailable and can penetrate the

blood-brain barrier.[1] However, it has been noted to have a suboptimal clearance profile.[4]

Route
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

F (%)

Intravenous

(i.v.)
1 876 - 301 -

Oral (p.o.) 10 433 0.25 830 27.6

Data sourced from MedchemExpress product page.[1]

Parameter Value

Clearance (Cl_obs) 56.5 mL/min/kg

Volume of Distribution (Vdss) 36.6 L/kg

Data sourced from MedchemExpress product page.[1]

Mechanism of Action and Signaling Pathway
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VU6019650 functions as an orthosteric antagonist at the M5 receptor. The M5 receptor is a Gq-

coupled G protein-coupled receptor (GPCR).[5] In the central nervous system, particularly in

the ventral tegmental area (VTA), M5 receptors are expressed on dopamine neurons and are

involved in modulating the mesolimbic dopamine reward circuitry.[1]

Activation of M5 receptors by acetylcholine leads to the activation of phospholipase C (PLC),

which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately

modulates neuronal excitability. By blocking the binding of acetylcholine to the M5 receptor,

VU6019650 inhibits this downstream signaling.
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M5 Receptor Signaling Pathway and VU6019650 Inhibition.

Experimental Protocols
Detailed methodologies for key experiments involving VU6019650 are provided below. These

protocols are based on the methods described in the primary literature.

Synthesis of VU6019650
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The synthesis of VU6019650 involves a multi-step process. A generalized workflow is depicted

below. For a detailed, step-by-step synthetic route and characterization data, refer to the

supplementary information of Garrison et al., 2022.

Starting Materials Step 1:
Formation of Intermediate A

Step 2:
Coupling with Intermediate B

Step 3:
Final Modification

Purification
(e.g., HPLC) VU6019650

Click to download full resolution via product page

Generalized Synthesis Workflow for VU6019650.

In Vitro Pharmacology: Calcium Mobilization Assay
The antagonist activity of VU6019650 at the M5 receptor is typically determined using a

calcium mobilization assay in a cell line stably expressing the human M5 receptor (e.g., CHO-

hM5 cells).

Objective: To determine the IC50 value of VU6019650 by measuring its ability to inhibit agonist-

induced intracellular calcium release.

Materials:

CHO cells stably expressing the human M5 muscarinic receptor.

Cell culture medium and supplements.

Assay buffer (e.g., HBSS with 20 mM HEPES).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]

M5 receptor agonist (e.g., acetylcholine).

VU6019650.

Fluorescence plate reader (e.g., FLIPR).[7]

Procedure:
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Cell Plating: Plate CHO-hM5 cells in 96- or 384-well black-walled, clear-bottom plates and

culture overnight.

Dye Loading: Remove the culture medium and add assay buffer containing a calcium-

sensitive dye (e.g., Fluo-4 AM). Incubate the plate to allow for dye loading into the cells.[6]

Compound Preparation: Prepare serial dilutions of VU6019650 in assay buffer.

Antagonist Incubation: Add the diluted VU6019650 to the cell plate and incubate for a

specified period.

Agonist Addition and Fluorescence Reading: Place the cell plate in a fluorescence plate

reader. Add a fixed concentration of an M5 agonist (e.g., acetylcholine at its EC80

concentration) to all wells.

Data Analysis: Measure the fluorescence intensity over time. The antagonist effect of

VU6019650 is quantified by the reduction in the agonist-induced calcium signal. The IC50

value is calculated by fitting the concentration-response data to a four-parameter logistic

equation.
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Calcium Mobilization Assay Workflow.

Ex Vivo Electrophysiology: Acute Brain Slice
Recordings
To assess the functional effects of VU6019650 on neuronal activity, acute brain slice

electrophysiology is performed on dopamine neurons in the ventral tegmental area (VTA).
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Objective: To determine if VU6019650 can block agonist-induced increases in the firing rate of

VTA dopamine neurons.

Materials:

Sprague-Dawley rats.

Vibratome for brain slicing.

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2.

Recording chamber and perfusion system.

Patch-clamp amplifier and data acquisition system.

Glass micropipettes.

M5 receptor agonist (e.g., Oxotremorine-M).

VU6019650.

Procedure:

Brain Slice Preparation: Anesthetize a rat and perfuse transcardially with ice-cold,

oxygenated aCSF. Rapidly dissect the brain and prepare coronal slices (e.g., 250 µm thick)

containing the VTA using a vibratome.

Slice Recovery: Allow the slices to recover in oxygenated aCSF at a slightly elevated

temperature (e.g., 32°C) for a period before returning to room temperature.

Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated

aCSF.

Neuron Identification: Identify putative dopamine neurons in the VTA based on their

electrophysiological properties (e.g., slow, regular firing rate; presence of a

hyperpolarization-activated cation current, Ih).[8]
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Baseline Recording: Obtain a stable baseline recording of the neuron's spontaneous firing

rate using cell-attached or whole-cell patch-clamp configuration.

Drug Application:

Apply an M5 agonist (e.g., Oxotremorine-M) to the bath to induce an increase in the firing

rate.

After washout, pre-incubate the slice with VU6019650 for a specified duration.

Co-apply the M5 agonist and VU6019650 and record the firing rate.

Data Analysis: Compare the agonist-induced change in firing rate in the absence and

presence of VU6019650 to determine the antagonistic effect of the compound.

In Vivo Behavioral Pharmacology: Oxycodone Self-
Administration
The potential of VU6019650 to treat opioid use disorder is evaluated using a rat model of

oxycodone self-administration.

Objective: To determine if VU6019650 can reduce the reinforcing effects of oxycodone.

Materials:

Male Sprague-Dawley rats.[2]

Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

[9][10]

Intravenous catheters.

Oxycodone hydrochloride.

VU6019650 formulated for injection (e.g., intraperitoneal).

Procedure:
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Catheter Implantation: Surgically implant intravenous catheters into the jugular vein of the

rats. Allow for a recovery period.

Acquisition of Self-Administration: Train the rats to self-administer oxycodone by pressing a

designated "active" lever in the operant chamber. Each press on the active lever results in an

intravenous infusion of oxycodone, often paired with a light or tone cue. The other lever

("inactive") has no programmed consequence. Training continues until a stable pattern of

responding is established.[10][11]

VU6019650 Treatment:

Establish a baseline of oxycodone self-administration.

On test days, administer VU6019650 at various doses (e.g., 10, 30, and 56.6 mg/kg, i.p.)

prior to the self-administration session.[1]

A vehicle control group is also included.

Data Collection and Analysis: Record the number of active and inactive lever presses, and

consequently the number of oxycodone infusions self-administered. Analyze the data to

determine if VU6019650 dose-dependently reduces oxycodone self-administration.
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Oxycodone Self-Administration Experimental Workflow.

Conclusion
VU6019650 is a valuable research tool for investigating the physiological and

pathophysiological roles of the M5 muscarinic acetylcholine receptor. Its high potency and

selectivity make it a suitable probe for both in vitro and in vivo studies. The experimental

protocols and data presented in this guide provide a comprehensive resource for researchers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b15617756?utm_src=pdf-body-img
https://www.benchchem.com/product/b15617756?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


working with this compound. Further investigation into its therapeutic potential, particularly in

the context of substance use disorders, is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Development of VU6019650: A Potent, Highly Selective, and Systemically Active
Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of
Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Collection - Development of VU6019650: A Potent, Highly Selective, and Systemically
Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment
of Opioid Use Disorder - Journal of Medicinal Chemistry - Figshare [figshare.com]

4. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine
amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]

5. documents.thermofisher.com [documents.thermofisher.com]

6. benchchem.com [benchchem.com]

7. dda.creative-bioarray.com [dda.creative-bioarray.com]

8. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in
the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

9. Oxycodone self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

10. Frontiers | Escalated Oxycodone Self-Administration and Punishment: Differential
Expression of Opioid Receptors and Immediate Early Genes in the Rat Dorsal Striatum and
Prefrontal Cortex [frontiersin.org]

11. Frontiers | Incubation of Oxycodone Craving Following Adult-Onset and Adolescent-
Onset Oxycodone Self-Administration in Male Rats [frontiersin.org]

To cite this document: BenchChem. [VU6019650: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15617756#vu6019650-cas-number]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b15617756?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/vu6019650.html
https://pubmed.ncbi.nlm.nih.gov/35417155/
https://pubmed.ncbi.nlm.nih.gov/35417155/
https://pubmed.ncbi.nlm.nih.gov/35417155/
https://figshare.com/collections/Development_of_b_VU6019650_b_A_Potent_Highly_Selective_and_Systemically_Active_Orthosteric_Antagonist_of_the_M_sub_5_sub_Muscarinic_Acetylcholine_Receptor_for_the_Treatment_of_Opioid_Use_Disorder/5946079
https://figshare.com/collections/Development_of_b_VU6019650_b_A_Potent_Highly_Selective_and_Systemically_Active_Orthosteric_Antagonist_of_the_M_sub_5_sub_Muscarinic_Acetylcholine_Receptor_for_the_Treatment_of_Opioid_Use_Disorder/5946079
https://figshare.com/collections/Development_of_b_VU6019650_b_A_Potent_Highly_Selective_and_Systemically_Active_Orthosteric_Antagonist_of_the_M_sub_5_sub_Muscarinic_Acetylcholine_Receptor_for_the_Treatment_of_Opioid_Use_Disorder/5946079
https://pmc.ncbi.nlm.nih.gov/articles/PMC10939060/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10939060/
https://documents.thermofisher.com/TFS-Assets/BID/Product-Guides/076-01.03_M3_RAP_LC06923402.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Calcium_Mobilization_Assay_with_VU0453595_in_CHO_Cells.pdf
https://dda.creative-bioarray.com/ca2-mobilization-assay.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2946471/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2946471/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7250466/
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2019.01392/full
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2019.01392/full
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2019.01392/full
https://www.frontiersin.org/journals/behavioral-neuroscience/articles/10.3389/fnbeh.2021.697509/full
https://www.frontiersin.org/journals/behavioral-neuroscience/articles/10.3389/fnbeh.2021.697509/full
https://www.benchchem.com/product/b15617756#vu6019650-cas-number
https://www.benchchem.com/product/b15617756#vu6019650-cas-number
https://www.benchchem.com/product/b15617756#vu6019650-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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